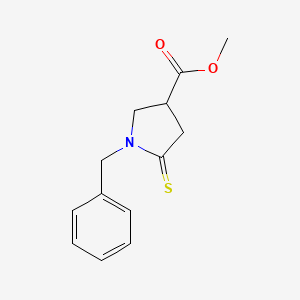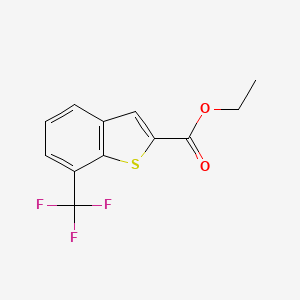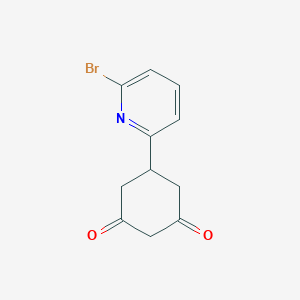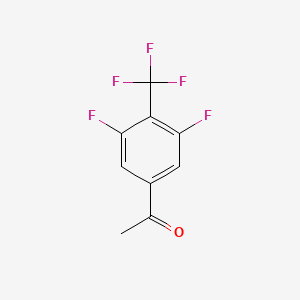
3',5'-Difluoro-4'-(trifluoromethyl)acetophenone
描述
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5F5O. It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to an acetophenone core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
作用机制
Target of Action
This compound is primarily used as a reagent in organic synthesis and as a building block for the synthesis of other compounds .
Mode of Action
It is known to be an effective intermediate in the production of fine chemicals and specialty chemicals . The exact interaction with its targets and the resulting changes would depend on the specific chemical reactions it is involved in.
Biochemical Pathways
The compound’s role in biochemical pathways is largely dependent on the specific compounds it is used to synthesize. As an intermediate, it could potentially be involved in a variety of pathways depending on its final product .
Pharmacokinetics
As a chemical reagent, its bioavailability would likely depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific reactions it is involved in and the compounds it helps to synthesize .
生化分析
Biochemical Properties
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . This binding interaction can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression. The compound’s ability to alter enzyme activity and gene expression highlights its potential as a tool for studying biochemical processes.
Temporal Effects in Laboratory Settings
The effects of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can remain stable for extended periods, but it may undergo degradation under certain conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of careful dosage control in experimental studies.
Metabolic Pathways
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within the cell.
Transport and Distribution
The transport and distribution of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with fluorinating agents under controlled conditions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal by-products .
化学反应分析
Types of Reactions
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
相似化合物的比较
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,2,2-Trifluoroacetophenone
- 3,5-Difluorobenzaldehyde
- 3,5-Difluoro-4-trifluoromethylphenol
Uniqueness
3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The combination of fluorine atoms and a trifluoromethyl group enhances its stability, reactivity, and potential for diverse applications .
属性
IUPAC Name |
1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALJIWTUZNHFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679709 | |
| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189359-39-4 | |
| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)
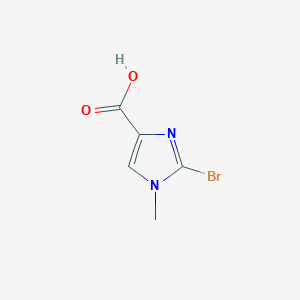


![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)
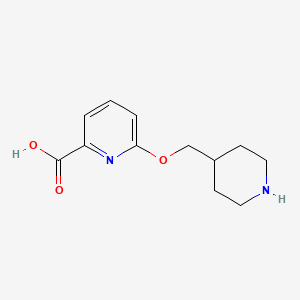
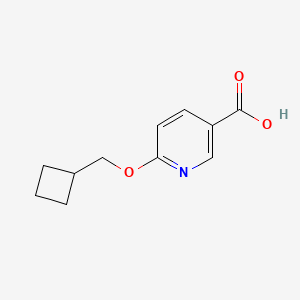
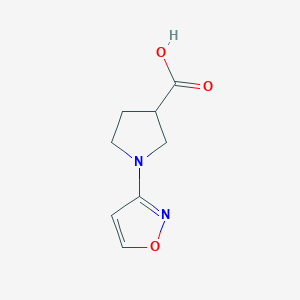
![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)
